5-Chloro-2-methylbenzotrifluoride
Overview
Description
5-Chloro-2-methylbenzotrifluoride, also known as 4-chloro-1-methyl-2-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H6ClF3. It is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-methylbenzotrifluoride can be synthesized through several methods, including the Friedel-Crafts alkylation and halogenation reactions. One common synthetic route involves the chlorination of 2-methylbenzotrifluoride using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylbenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form hydrocarbons or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide ions (OH-) or alkyl halides leading to the formation of new compounds.
Major Products Formed: The major products formed from these reactions include carboxylic acids, hydrocarbons, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
5-Chloro-2-methylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Chloro-2-methylbenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound may act as an electrophile or nucleophile, depending on the reaction conditions. The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules.
Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the context of the study and the specific biological system being investigated.
Comparison with Similar Compounds
2-Chloro-4-methylbenzotrifluoride
3-Chloro-2-methylbenzotrifluoride
4-Chloro-2-methylbenzotrifluoride
2-Chloro-3-methylbenzotrifluoride
Uniqueness: 5-Chloro-2-methylbenzotrifluoride is unique due to its specific arrangement of substituents, which can influence its chemical and physical properties. This uniqueness makes it valuable in various applications where precise chemical behavior is required.
Properties
IUPAC Name |
4-chloro-1-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBKESSICUWUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472820 | |
Record name | 5-chloro-2-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-92-5 | |
Record name | 5-chloro-2-methylbenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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